![molecular formula C22H16 B168080 Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene CAS No. 16310-66-0](/img/structure/B168080.png)
Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene, commonly known as HCDN, is a cyclic hydrocarbon compound that has gained significant attention in the scientific community due to its unique structure and potential applications. HCDN is a highly strained, polycyclic compound that is composed of 21 carbon atoms and nine double bonds.
Scientific Research Applications
HCDN has shown potential applications in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, HCDN can be used as a building block for the synthesis of other complex organic compounds. In materials science, HCDN can be used as a precursor for the synthesis of novel materials with unique mechanical and electronic properties. In medicinal chemistry, HCDN has been shown to exhibit anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of HCDN is not fully understood, but it is believed to be related to its highly strained structure and the presence of multiple double bonds. HCDN has been shown to interact with various biological molecules, including enzymes and receptors, and may act as a modulator of their activity. Additionally, HCDN has been shown to induce oxidative stress in cells, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
HCDN has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that HCDN can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, HCDN has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In animal studies, HCDN has been shown to exhibit anti-tumor and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HCDN in lab experiments is its unique structure, which can lead to the synthesis of novel compounds with unique properties. Additionally, HCDN has been shown to exhibit anti-cancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the main limitations of using HCDN in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Future Directions
There are several future directions for the research and development of HCDN. One potential direction is the synthesis of novel materials with unique mechanical and electronic properties. Another potential direction is the development of HCDN-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of HCDN and its potential applications in other scientific research fields.
Synthesis Methods
The synthesis of HCDN is a complex and multi-step process that involves the use of various chemical reagents and catalysts. One of the most common methods for synthesizing HCDN is through the use of a Diels-Alder reaction between a cyclohexadiene and a tetracyclone. This reaction leads to the formation of a highly strained, polycyclic intermediate, which is then subjected to a series of chemical transformations to yield the final product.
properties
CAS RN |
16310-66-0 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene |
InChI |
InChI=1S/C22H16/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-6,11-12H,7-10H2 |
InChI Key |
LHZJGHOQJMSPOM-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(CC6)C=C2 |
Canonical SMILES |
C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(CC6)C=C2 |
synonyms |
3,4,11,12-Tetrahydrobenzo[ghi]perylene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



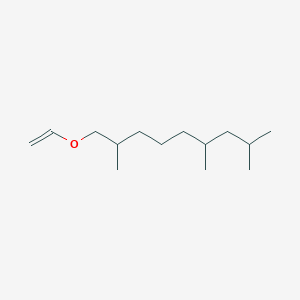
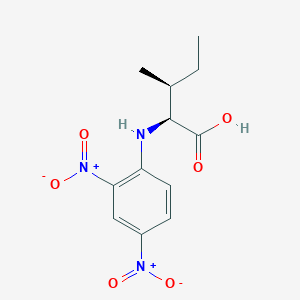
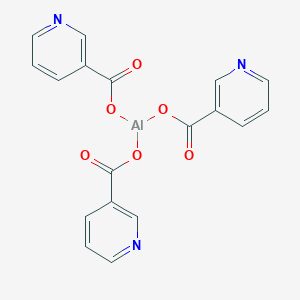

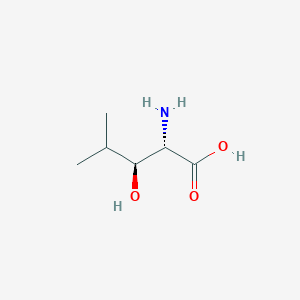
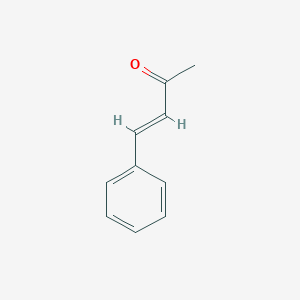
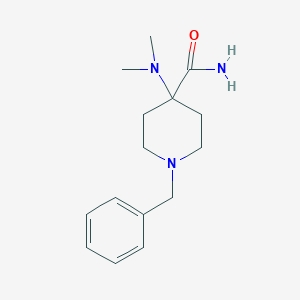
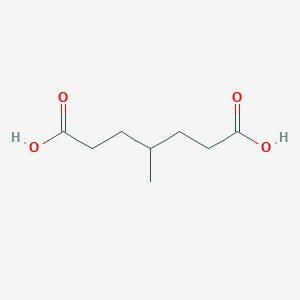
![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B168019.png)
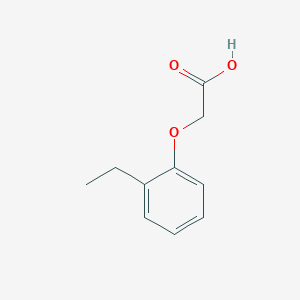


![2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B168024.png)
